N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with N-(1-methylpiperidin-4-yl)methylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidinyl group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
- N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide tartrate salt
Uniqueness
N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and binding affinity, while the piperidinyl group improves its solubility and pharmacokinetic profile .
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c1-20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOFUFHLJIOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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